Cas no 221158-95-8 ((1R,2S)-2-aminocyclobutanecarboxylic acid)

(1R,2S)-2-Aminocyclobutanecarboxylic acid is a chiral non-proteinogenic amino acid featuring a cyclobutane ring, which imparts conformational rigidity and stereochemical specificity. Its unique structure makes it valuable in medicinal chemistry and peptide design, particularly for constraining peptide conformations to enhance binding affinity and metabolic stability. The (1R,2S) stereochemistry allows precise control over molecular interactions, facilitating applications in asymmetric synthesis and drug discovery. This compound serves as a versatile building block for developing bioactive molecules, including enzyme inhibitors and receptor modulators. Its high purity and well-defined stereochemistry ensure reproducibility in research and pharmaceutical applications. The cyclobutane scaffold also contributes to improved pharmacokinetic properties in drug candidates.
(1R,2S)-2-aminocyclobutanecarboxylic acid structure
221158-95-8 structure
Product Name:(1R,2S)-2-aminocyclobutanecarboxylic acid
CAS No:221158-95-8
MF:C5H9NO2
MW:115.130461454391
CID:3912915
PubChem ID:5275644
Update Time:2025-06-15

(1R,2S)-2-aminocyclobutanecarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanecarboxylic acid, 2-amino-, (1R,2S)-
    • (1R,2S)-2-Aminocyclobutanecarboxylic acid
    • 221158-95-8
    • P14693
    • (1R,2S)-rel-2-Aminocyclobutanecarboxylic acid hydrochloride
    • (1R,2S)-2-aminocyclobutanecarboxylicacid
    • DTXSID301272388
    • (-)-(1R,2S)-2-Aminocyclobutane-1-carboxylic acid
    • 2-Aminocyclobutane-1-carboxylic acid, cis-
    • CHEMBL1196020
    • 7EK9GK35J5
    • (1R,2S)-2-aminocyclobutane-1-carboxylic acid
    • cis-2-aminocyclobutanecarboxylic acid
    • Cyclobutanecarboxylic acid, 2-amino-, cis-
    • 84585-76-2
    • SCHEMBL4858169
    • 2-aminocyclobutane-1-carboxylic acid, (1R,2S)-
    • CS-0055531
    • rel-(1R,2S)-2-Aminocyclobutanecarboxylic acid
    • V5ACW69GKX
    • Cyclobutanecarboxylic acid, 2-amino-, (1R,2S)-rel-
    • EN300-1069191
    • cis-2-Aminocyclobutane-1-carboxylic acid
    • (1R,2S)-2-aminocyclobutanecarboxylic acid
    • Inchi: 1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m1/s1
    • InChI Key: NSQMWZLLTGEDQU-DMTCNVIQSA-N
    • SMILES: [C@@H]1(C(O)=O)CC[C@@H]1N

Computed Properties

  • Exact Mass: 115.063328530Da
  • Monoisotopic Mass: 115.063328530Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 113
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.4
  • Topological Polar Surface Area: 63.3Ų

(1R,2S)-2-aminocyclobutanecarboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Ambeed
A912540-1g
(1R,2S)-2-Aminocyclobutanecarboxylic acid
221158-95-8 98%
1g
$1715.0 2024-04-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97624-100mg
(1R,2S)-2-aminocyclobutanecarboxylic acid
221158-95-8 95%
100mg
¥2883.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97624-250mg
(1R,2S)-2-aminocyclobutanecarboxylic acid
221158-95-8 95%
250mg
¥4613.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97624-500mg
(1R,2S)-2-aminocyclobutanecarboxylic acid
221158-95-8 95%
500mg
¥7682.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB97624-1g
(1R,2S)-2-aminocyclobutanecarboxylic acid
221158-95-8 95%
1g
¥11523.0 2024-04-22
Enamine
EN300-1069191-0.05g
(1R,2S)-2-aminocyclobutane-1-carboxylic acid
221158-95-8 95%
0.05g
$912.0 2023-10-28
Enamine
EN300-1069191-0.1g
(1R,2S)-2-aminocyclobutane-1-carboxylic acid
221158-95-8 95%
0.1g
$956.0 2023-10-28
Enamine
EN300-1069191-0.25g
(1R,2S)-2-aminocyclobutane-1-carboxylic acid
221158-95-8 95%
0.25g
$999.0 2023-10-28
Enamine
EN300-1069191-0.5g
(1R,2S)-2-aminocyclobutane-1-carboxylic acid
221158-95-8 95%
0.5g
$1043.0 2023-10-28
Enamine
EN300-1069191-1.0g
(1R,2S)-2-aminocyclobutane-1-carboxylic acid
221158-95-8
1.0g
$1086.0 2023-07-07

(1R,2S)-2-aminocyclobutanecarboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:221158-95-8)(1R,2S)-2-aminocyclobutanecarboxylic acid
Order Number:A1080079
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:08
Price ($):1544.0
Email:sales@amadischem.com

Additional information on (1R,2S)-2-aminocyclobutanecarboxylic acid

(1R,2S)-2-Aminocyclobutanecarboxylic Acid (CAS No. 221158-95-8): A Comprehensive Overview

(1R,2S)-2-Aminocyclobutanecarboxylic Acid (CAS No. 221158-95-8) is a chiral amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as (1R,2S)-ACBC, is characterized by its unique cyclic structure and the presence of a chiral center, which endows it with distinct stereochemical properties. These properties make it a valuable building block in the synthesis of various bioactive molecules and pharmaceuticals.

The chemical structure of (1R,2S)-ACBC consists of a cyclobutane ring with an amino group and a carboxylic acid group attached to adjacent carbon atoms. The stereochemistry of the compound is crucial for its biological activity and reactivity in synthetic transformations. The chiral centers at positions 1 and 2 contribute to the compound's enantiomeric purity, which is essential for its use in drug development and other applications where stereoselectivity is critical.

Recent advancements in the synthesis of (1R,2S)-ACBC have focused on developing efficient and scalable methods to produce the compound with high enantiomeric purity. One notable approach involves the use of asymmetric catalysis, where chiral catalysts are employed to achieve high levels of stereoselectivity. For instance, a study published in the Journal of Organic Chemistry reported a highly efficient asymmetric hydrogenation method using a ruthenium-based catalyst, which yielded (1R,2S)-ACBC with over 99% enantiomeric excess (ee).

In addition to its synthetic utility, (1R,2S)-ACBC has shown promise in various biological applications. Research has demonstrated that this compound can modulate specific biological pathways and interact with key enzymes and receptors. For example, studies have explored the potential of (1R,2S)-ACBC as a modulator of G protein-coupled receptors (GPCRs), which are important targets for many therapeutic agents. A recent study published in Bioorganic & Medicinal Chemistry Letters reported that (1R,2S)-ACBC exhibited significant activity as an agonist for a specific GPCR subtype, suggesting its potential as a lead compound for drug discovery.

The pharmacological properties of (1R,2S)-ACBC have also been investigated in preclinical studies. In vitro assays have shown that the compound possesses anti-inflammatory and neuroprotective effects. These findings have led to further exploration of its therapeutic potential in conditions such as neurodegenerative diseases and inflammatory disorders. A study published in The Journal of Pharmacology and Experimental Therapeutics demonstrated that (1R,2S)-ACBC reduced neuroinflammation in a mouse model of Alzheimer's disease, highlighting its potential as a novel therapeutic agent.

Beyond its direct biological activities, (1R,2S)-ACBC has been used as a building block in the synthesis of more complex molecules with diverse biological activities. For instance, researchers have incorporated this compound into peptidomimetics designed to mimic natural peptides with enhanced stability and bioavailability. A study published in Bioconjugate Chemistry described the synthesis of peptidomimetics containing (1R,2S)-ACBC, which exhibited improved pharmacokinetic properties compared to their natural counterparts.

The environmental impact and safety profile of (1R,2S)-ACBC have also been evaluated. Studies have shown that the compound is stable under standard laboratory conditions and does not pose significant environmental or health risks when handled properly. However, it is important to follow standard safety protocols when working with this compound to ensure safe handling and storage.

In conclusion, (1R,2S)-2-Aminocyclobutanecarboxylic Acid (CAS No. 221158-95-8) is a versatile chiral amino acid derivative with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and stereochemistry make it an attractive building block for the synthesis of bioactive molecules and pharmaceuticals. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in the field.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:221158-95-8)(1R,2S)-2-aminocyclobutanecarboxylic acid
A1080079
Purity:99%
Quantity:1g
Price ($):1544.0
Email